molecular formula C13H16N4O2S B11072672 3-(6-Methyl-2-methylsulfanyl-pyrimidin-4-yloxy)-6-propoxy-pyridazine

3-(6-Methyl-2-methylsulfanyl-pyrimidin-4-yloxy)-6-propoxy-pyridazine

Cat. No.: B11072672
M. Wt: 292.36 g/mol
InChI Key: FSCCIEYUERJTQA-UHFFFAOYSA-N
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Description

4-METHYL-2-(METHYLSULFANYL)-6-[(6-PROPOXY-3-PYRIDAZINYL)OXY]PYRIMIDINE is a complex organic compound with a unique structure that combines a pyrimidine ring with a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-(METHYLSULFANYL)-6-[(6-PROPOXY-3-PYRIDAZINYL)OXY]PYRIMIDINE typically involves multiple steps, starting with the preparation of the pyrimidine core. The process may include:

    Formation of the Pyrimidine Core: This step involves the condensation of appropriate precursors under controlled conditions to form the pyrimidine ring.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a substitution reaction, often using methylthiol as a reagent.

    Attachment of the Pyridazine Moiety: The pyridazine ring is attached via an ether linkage, typically involving a nucleophilic substitution reaction with a propoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-(METHYLSULFANYL)-6-[(6-PROPOXY-3-PYRIDAZINYL)OXY]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the pyridazine moiety or the pyrimidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-METHYL-2-(METHYLSULFANYL)-6-[(6-PROPOXY-3-PYRIDAZINYL)OXY]PYRIMIDINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-METHYL-2-(METHYLSULFANYL)-6-[(6-PROPOXY-3-PYRIDAZINYL)OXY]PYRIMIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYLSULFANYL-PYRIMIDIN-4-OL
  • 5-CHLORO-2-METHYLSULFANYL-PYRIMIDIN-4-OL
  • 4-CHLORO-5-METHOXY-2-METHYLSULFANYL-PYRIMIDINE

Uniqueness

4-METHYL-2-(METHYLSULFANYL)-6-[(6-PROPOXY-3-PYRIDAZINYL)OXY]PYRIMIDINE is unique due to its combination of a pyrimidine ring with a pyridazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

IUPAC Name

4-methyl-2-methylsulfanyl-6-(6-propoxypyridazin-3-yl)oxypyrimidine

InChI

InChI=1S/C13H16N4O2S/c1-4-7-18-10-5-6-11(17-16-10)19-12-8-9(2)14-13(15-12)20-3/h5-6,8H,4,7H2,1-3H3

InChI Key

FSCCIEYUERJTQA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NN=C(C=C1)OC2=NC(=NC(=C2)C)SC

Origin of Product

United States

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